molecular formula C12H17NO2 B2889064 (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine CAS No. 82863-88-5

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine

Cat. No. B2889064
CAS RN: 82863-88-5
M. Wt: 207.273
InChI Key: ILNGCJMEDIBPTL-GHMZBOCLSA-N
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Description

“(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds known as dioxanes1. Dioxanes are cyclic ethers commonly used as solvents in various chemical reactions1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, synthesis methods for similar compounds involve reactions like Diels–Alder reaction, Sharpless asymmetric dihydroxylation, and a Ni-catalysed cross-carboxyl coupling reaction2.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find the specific molecular structure for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds like “(4R,5R)-4-ethyl-5-methyloctanal” have been analyzed and their structures include a total of 33 bonds, with 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 aldehyde3.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds have been involved in reactions like Diels–Alder reaction, Sharpless asymmetric dihydroxylation, and a Ni-catalysed cross-carboxyl coupling reaction2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and other characteristics. Unfortunately, I couldn’t find specific physical and chemical properties for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds like “(4R,5R)-4,5-Dimethyloctane” have a molecular formula of C10H22, an average mass of 142.282 Da, and a monoisotopic mass of 142.172150 Da4.


Scientific Research Applications

Synthesis and Chemical Reactions
The compound (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is involved in various synthesis and chemical reaction studies. For instance, the unexpected hydrodeiodo Sonogashira-Heck-Casser coupling reaction of 2,2'-diiodobiphenyls with acetylenes explores the catalytic conditions and ligand roles in controlling reactivity, highlighting the compound's involvement in complex chemical transformations (Chou, Mandal, & Leung, 2002). Additionally, the synthesis and crystal structures of derivatives related to 1,3-dioxane, such as the synthesis of butyrate and 1,3-dioxane derivatives, offer insights into their structural characterization through various spectroscopic techniques and single crystal X-ray diffraction (Jebas et al., 2013).

Catalytic Activities and Material Synthesis
The compound's framework has been utilized in the development of new materials and in catalysis research. For example, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes, and the catalytic activity of the ensuing gold(I) complex in the three-component preparation of 1,2-dihydroquinoline derivatives, demonstrates its potential in facilitating complex organic reactions and material synthesis (Zeng et al., 2009).

Pharmacological and Biological Investigations
While direct studies on (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine in pharmacological contexts were not found, related research involving structural analogs and derivatives focuses on their potential biological and pharmacological applications. Research on compounds structurally related to 1,3-dioxane derivatives includes investigations into their biochemical interactions and potential therapeutic applications. For example, studies on amine-chelated aryllithium reagents explore the solution structures and dynamics of these compounds, providing foundational knowledge that can impact drug design and synthesis (Reich et al., 2001).

Safety And Hazards

The safety and hazards of a compound describe its potential risks and precautions for handling. Unfortunately, I couldn’t find specific safety and hazard information for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds like “(4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyl dioxolane” are recommended for use as laboratory chemicals5.


Future Directions

The future directions for a compound could involve new synthesis methods, applications, or areas of study. Unfortunately, I couldn’t find any specific future directions for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, the field of organic chemistry continues to evolve, and new synthesis methods and applications for similar compounds are continually being explored6.


properties

IUPAC Name

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGCJMEDIBPTL-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine

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